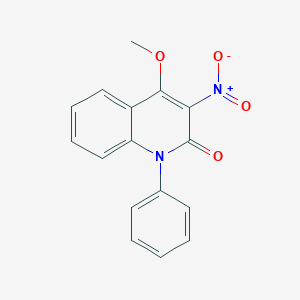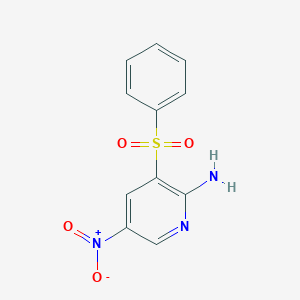
3-(Benzenesulfonyl)-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfonyl)-5-nitropyridin-2-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as BSNP and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BSNP is not fully understood. However, it has been suggested that BSNP may exert its effects by inhibiting the activity of certain enzymes or by modulating the expression of specific genes. BSNP has also been found to interact with cellular membranes, which may contribute to its biological activity.
Biochemical and Physiological Effects:
BSNP has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BSNP has also been found to induce apoptosis (programmed cell death) in cancer cells and to exhibit antimicrobial activity against a range of bacterial strains. Additionally, BSNP has been found to exhibit antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
BSNP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it useful for studying various biological processes. However, BSNP also has some limitations. It is relatively unstable in solution and may degrade over time, which can make it difficult to work with. Additionally, BSNP has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Orientations Futures
There are several future directions for research on BSNP. One area of interest is the development of BSNP-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of BSNP as a potential anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to understand the potential toxicity and side effects of BSNP, as well as its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of BSNP involves the reaction of 3-amino-5-nitropyridine-2-sulfonic acid with benzene sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is purified through recrystallization to obtain BSNP in its pure form.
Applications De Recherche Scientifique
BSNP has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. BSNP has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
88312-63-4 |
|---|---|
Nom du produit |
3-(Benzenesulfonyl)-5-nitropyridin-2-amine |
Formule moléculaire |
C11H9N3O4S |
Poids moléculaire |
279.27 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C11H9N3O4S/c12-11-10(6-8(7-13-11)14(15)16)19(17,18)9-4-2-1-3-5-9/h1-7H,(H2,12,13) |
Clé InChI |
JUJSAYXFIPIRDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC(=C2)[N+](=O)[O-])N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC(=C2)[N+](=O)[O-])N |
Solubilité |
3.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)

![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)

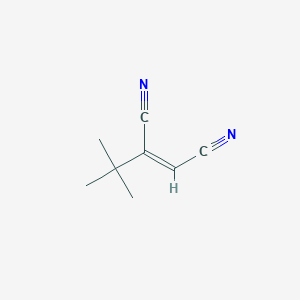
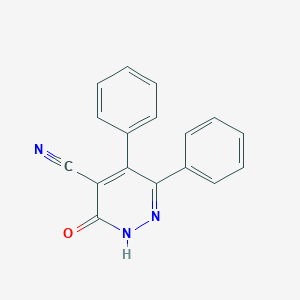
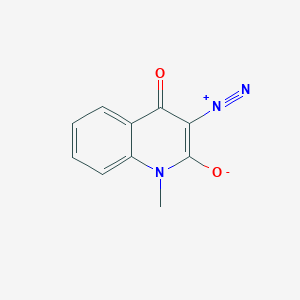


![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)
